molecular formula C12H10O4 B164215 1,4-Phenylenediacrylic acid CAS No. 16323-43-6

1,4-Phenylenediacrylic acid

Cat. No.: B164215
CAS No.: 16323-43-6
M. Wt: 218.2 g/mol
InChI Key: AAFXQFIGKBLKMC-KQQUZDAGSA-N
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Description

1,4-Phenylenediacrylic acid is an organic compound with the molecular formula C12H10O4. It is characterized by the presence of two acrylic acid groups attached to a benzene ring at the 1 and 4 positions. This compound is known for its applications in various fields, including material science and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Phenylenediacrylic acid can be synthesized through several methods. One common approach involves the reaction of terephthalaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions typically include:

    Base: Sodium hydroxide or potassium hydroxide

    Solvent: Ethanol or water

    Temperature: Reflux conditions

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods, such as:

    Catalytic processes: Using catalysts to enhance reaction rates and yields

    Continuous flow reactors: To maintain consistent reaction conditions and improve product purity

Chemical Reactions Analysis

1,4-Phenylenediacrylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the acrylic acid groups can yield the corresponding alcohols or alkanes, typically using reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.

Scientific Research Applications

1,4-Phenylenediacrylic acid has several applications in scientific research:

    Material Science: It is used in the synthesis of polymers and copolymers, which can be employed in the development of advanced materials with specific properties.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biological Studies: Researchers use it to study the interactions of aromatic compounds with biological systems, which can provide insights into drug design and development.

Mechanism of Action

The mechanism of action of 1,4-Phenylenediacrylic acid involves its ability to participate in various chemical reactions due to the presence of reactive acrylic acid groups. These groups can undergo polymerization, addition, and substitution reactions, making the compound versatile in different chemical environments. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.

Comparison with Similar Compounds

1,4-Phenylenediacrylic acid can be compared with other similar compounds, such as:

    1,3-Phenylenediacrylic acid: Differing in the position of the acrylic acid groups, which can lead to variations in reactivity and applications.

    1,4-Phenylenediacetic acid: Featuring methylene groups instead of vinyl groups, resulting in different chemical properties and uses.

    4,4’-Stilbenedicarboxylic acid: Containing a stilbene backbone, which imparts unique photophysical properties.

The uniqueness of this compound lies in its specific structure, which allows for a wide range of chemical reactions and applications in various fields.

Properties

IUPAC Name

(E)-3-[4-[(E)-2-carboxyethenyl]phenyl]prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O4/c13-11(14)7-5-9-1-2-10(4-3-9)6-8-12(15)16/h1-8H,(H,13,14)(H,15,16)/b7-5+,8-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAFXQFIGKBLKMC-KQQUZDAGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)O)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)O)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O4
Record name 3,3'-(1,4-PHENYLENE)BIS-2-PROPENOIC ACID
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Molecular Weight

218.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

3,3'-(1,4-phenylene)bis-2-propenoic acid appears as yellow powder or solid. (NTP, 1992)
Record name 3,3'-(1,4-PHENYLENE)BIS-2-PROPENOIC ACID
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Solubility

less than 1 mg/mL at 66 °F (NTP, 1992)
Record name 3,3'-(1,4-PHENYLENE)BIS-2-PROPENOIC ACID
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CAS No.

16323-43-6, 23713-85-1
Record name 3,3'-(1,4-PHENYLENE)BIS-2-PROPENOIC ACID
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Record name 1,4-Phenylenediacrylic acid
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Record name p-Benzenediacrylic acid
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Record name 2-Propenoic acid, 3,3'-(1,4-phenylene)bis-
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Record name 3,3'-(p-phenylene)diacrylic acid
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Record name 1,4-PHENYLENEDIACRYLIC ACID
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Melting Point

greater than 572 °F (NTP, 1992)
Record name 3,3'-(1,4-PHENYLENE)BIS-2-PROPENOIC ACID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20893
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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